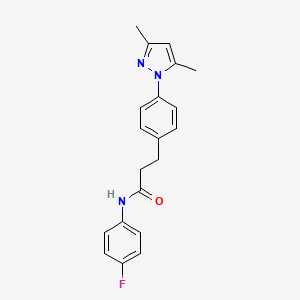

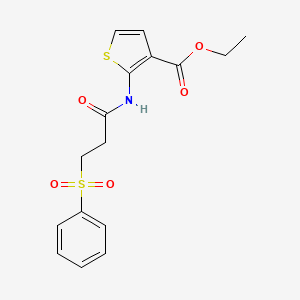

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in the treatment of Alzheimer's disease. TTP488 belongs to the class of compounds known as glycogen synthase kinase-3β (GSK-3β) inhibitors, which have been shown to have neuroprotective effects in preclinical models of Alzheimer's disease.

Scientific Research Applications

Heterocyclic Synthesis and Reactivity N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide is a compound of interest in the field of heterocyclic chemistry, specifically in the synthesis of various heterocyclic compounds. For instance, thiophene-based derivatives, such as those generated from thiophenylhydrazonoacetates, exhibit reactivity toward a variety of nitrogen nucleophiles, leading to the formation of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. This reactivity is leveraged in the synthesis of complex molecules with potential biological and pharmacological applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Catalytic Applications in Organic Synthesis The compound has also been explored in catalytic applications, particularly in the formation of carbon−sulfur bonds. A study demonstrates the utilization of palladium-catalyzed carbon−sulfur bond formation, applying modified Migita reaction conditions to synthesize antiasthma drug candidates. This highlights the compound's role in facilitating efficient synthetic routes for pharmaceuticals, showcasing its importance in organic synthesis (Norris & Leeman, 2008).

Antimicrobial Activity The antimicrobial potential of related thiophene derivatives has been evaluated, with studies indicating significant antibacterial and antifungal activities. This suggests potential applications of this compound derivatives in developing new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Electronic and Nonlinear Optical Properties The synthesis of thiophene-based carboxamides and their electronic and nonlinear optical (NLO) properties through DFT calculations have also been explored. This research underlines the compound's significance in materials science, particularly in the development of materials with specific electronic and optical characteristics (Ahmad et al., 2021).

Synthesis and Crystal Structure Analysis Moreover, studies on the synthesis, crystal structure, and Hirshfeld surface analysis of thiophene-based compounds provide insights into the molecular configurations and interactions within these molecules. This is essential for understanding the compound's reactivity and potential applications in the design of molecular materials (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

properties

IUPAC Name |

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c17-15(12-5-9-19-11-12)16(10-14-2-1-8-20-14)13-3-6-18-7-4-13/h1-2,5,8-9,11,13H,3-4,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKQCUWMDVPASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2564468.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)

![2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2564472.png)

![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)

![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)

![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)

![2-Chloro-N-[2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B2564489.png)